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Compound of Interest

Compound Name: JKE-1674

Cat. No.: B3025899 Get Quote

JKE-1674 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential off-target effects of JKE-1674.

Frequently Asked Questions (FAQs)
Q1: What is JKE-1674 and what is its primary target?

JKE-1674 is an orally active, covalent inhibitor of Glutathione Peroxidase 4 (GPX4). It is also

known to be a more stable, active metabolite of the GPX4 inhibitor, ML210. Its primary

mechanism of action is the induction of ferroptosis, a form of regulated cell death, by inhibiting

GPX4's function of reducing lipid peroxides.[1][2]

Q2: Is JKE-1674 a direct inhibitor of GPX4?

JKE-1674 is considered a prodrug. Within the cell, it undergoes a chemical transformation into

a reactive nitrile oxide species, JKE-1777. This resulting molecule is the ultimate electrophile

that covalently binds to the active site selenocysteine of GPX4, thereby inhibiting its enzymatic

activity.[1][3]

Q3: How selective is JKE-1674 for GPX4?

JKE-1674 is reported to be a highly selective inhibitor of GPX4, particularly when compared to

other classes of GPX4 inhibitors such as those containing a chloroacetamide warhead (e.g.,
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RSL3, ML162).[4][5] Proteome-wide reactivity studies using an alkyne-tagged analog of JKE-
1674 demonstrated significantly fewer off-target interactions compared to less selective

inhibitors.[4][5]

Q4: What are the known off-targets of JKE-1674?

While comprehensive quantitative data on the off-targets of JKE-1674 is limited in publicly

available literature, studies on its parent compound, ML210, have provided some insights.

Mass spectrometry-based proteomic analyses have indicated that the off-targets of ML210 are

primarily highly abundant proteins, such as tubulins.[6][7] It is important to note that these

interactions were observed at high concentrations of the compound. The cell-killing effects of

JKE-1674 are almost completely reversible with the addition of ferroptosis inhibitors like

ferrostatin-1, suggesting that its off-target effects are not major contributors to its cytotoxicity.[4]

[8]

Q5: My cells are showing unexpected phenotypes after JKE-1674 treatment that are not

rescued by ferroptosis inhibitors. What could be the cause?

While JKE-1674 is highly selective, off-target effects, though minimal, cannot be entirely ruled

out, especially at high concentrations. If you observe phenotypes that are not rescued by

ferroptosis inhibitors, consider the following troubleshooting steps:

Confirm Compound Integrity: Ensure the stability of your JKE-1674 stock. The compound

can decompose if stored for extended periods at room temperature in DMSO.

Titrate the Concentration: Perform a dose-response experiment to determine the minimal

effective concentration for GPX4 inhibition in your cell line. Using excessive concentrations

increases the likelihood of off-target effects.

Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and a positive

control for ferroptosis induction (if available). Co-treatment with a ferroptosis inhibitor (e.g.,

ferrostatin-1, liproxstatin-1) is crucial to confirm that the observed phenotype is due to on-

target GPX4 inhibition.

Consider Cell Line Specificity: The metabolic activity and protein expression profiles of

different cell lines can influence drug metabolism and off-target interactions.
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Q6: How can I experimentally assess the selectivity of JKE-1674 in my experimental system?

To assess the on-target and off-target effects of JKE-1674 in your specific cellular context, you

can perform a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-

MS). This proteome-wide method can identify proteins that are thermally stabilized or

destabilized upon drug binding, providing a global view of target engagement and potential off-

targets.

Data on Off-Target Effects
Currently, there is no publicly available comprehensive quantitative dataset of JKE-1674 off-

targets. However, the available literature consistently describes it as a highly selective

compound. The following table summarizes the qualitative information on its selectivity.

Parameter Description Source

Primary Target
Glutathione Peroxidase 4

(GPX4)
[1][2]

Selectivity Profile

High, with markedly fewer off-

targets compared to

chloroacetamide-based GPX4

inhibitors (e.g., RSL3).

[4][5]

Known Off-Targets (of parent

compound ML210)

Highly abundant proteins, such

as tubulins, have been

identified as potential off-

targets at high concentrations.

[6][7]

Functional Readout of

Selectivity

Cell death induced by JKE-

1674 is almost completely

rescued by ferroptosis

inhibitors (e.g., ferrostatin-1),

indicating high specificity for

the ferroptosis pathway.

[4][8]

Experimental Protocols

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3025899?utm_src=pdf-body
https://www.benchchem.com/product/b3025899?utm_src=pdf-body
https://www.benchchem.com/product/b3025899?utm_src=pdf-body
https://www.broadinstitute.org/news/chemical-mystery-solved-researchers-discover-molecule%E2%80%99s-unusual-cell-killing-mechanism
https://www.chemistry.harvard.edu/news/researchers-discover-molecule%E2%80%99s-unusual-cell-killing-mechanism
https://pmc.ncbi.nlm.nih.gov/articles/PMC7251976/
https://www.biorxiv.org/content/10.1101/376764v3.full.pdf
https://www.researchgate.net/figure/ML210-is-a-selective-covalent-inhibitor-of-cellular-GPX4-A-Structures-of_fig2_326602655
https://www.researchgate.net/figure/ML210-exhibits-cell-killing-activity-similar-to-known-GPX4-inhibitors-A-Chemical_fig1_326602655
https://pmc.ncbi.nlm.nih.gov/articles/PMC7251976/
https://www.researchgate.net/publication/326602655_Targeting_a_Therapy-Resistant_Cancer_Cell_State_Using_Masked_Electrophiles_as_GPX4_Inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Thermal Shift Assay (CETSA) for Target
Engagement
This protocol is a generalized procedure for assessing the binding of JKE-1674 to its target

protein GPX4 in intact cells.

1. Cell Treatment:

Plate cells and grow to 70-80% confluency.

Treat cells with the desired concentration of JKE-1674 or vehicle control (e.g., 0.1% DMSO)

for 1 hour at 37°C.

2. Cell Harvesting and Lysis:

Wash the cells with PBS.

Harvest the cells by scraping or trypsinization.

Resuspend the cell pellet in PBS supplemented with protease inhibitors.

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed

by thawing at 37°C).

3. Heat Treatment:

Aliquot the cell lysate into PCR tubes.

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal

cycler.

Cool the samples to room temperature for 3 minutes.

4. Separation of Soluble and Precipitated Proteins:

Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

precipitated proteins.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3025899?utm_src=pdf-body
https://www.benchchem.com/product/b3025899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully collect the supernatant containing the soluble proteins.

5. Protein Analysis:

Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody

specific for GPX4.

Quantify the band intensities to determine the melting curve of GPX4 in the presence and

absence of JKE-1674. An increase in the thermal stability of GPX4 upon JKE-1674
treatment indicates target engagement.
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Caption: Intracellular activation and mechanism of action of JKE-1674.
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3025899?utm_src=pdf-custom-synthesis
https://www.broadinstitute.org/news/chemical-mystery-solved-researchers-discover-molecule%E2%80%99s-unusual-cell-killing-mechanism
https://www.broadinstitute.org/news/chemical-mystery-solved-researchers-discover-molecule%E2%80%99s-unusual-cell-killing-mechanism
https://www.chemistry.harvard.edu/news/researchers-discover-molecule%E2%80%99s-unusual-cell-killing-mechanism
https://www.chemistry.harvard.edu/news/researchers-discover-molecule%E2%80%99s-unusual-cell-killing-mechanism
https://pmc.ncbi.nlm.nih.gov/articles/PMC7375742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7251976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7251976/
https://www.biorxiv.org/content/10.1101/376764v3.full.pdf
https://www.researchgate.net/figure/ML210-is-a-selective-covalent-inhibitor-of-cellular-GPX4-A-Structures-of_fig2_326602655
https://www.researchgate.net/figure/ML210-exhibits-cell-killing-activity-similar-to-known-GPX4-inhibitors-A-Chemical_fig1_326602655
https://www.researchgate.net/publication/326602655_Targeting_a_Therapy-Resistant_Cancer_Cell_State_Using_Masked_Electrophiles_as_GPX4_Inhibitors
https://www.benchchem.com/product/b3025899#potential-off-target-effects-of-jke-1674
https://www.benchchem.com/product/b3025899#potential-off-target-effects-of-jke-1674
https://www.benchchem.com/product/b3025899#potential-off-target-effects-of-jke-1674
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3025899?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

